molecular formula C9H10ClNO3 B2806761 2-(2-Chloro-4-methoxyphenyl)-DL-glycine CAS No. 1037423-77-0

2-(2-Chloro-4-methoxyphenyl)-DL-glycine

Cat. No.: B2806761
CAS No.: 1037423-77-0
M. Wt: 215.63
InChI Key: GVHKGEAFGVTYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-4-methoxyphenyl)-DL-glycine is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to a glycine moiety

Scientific Research Applications

2-(2-Chloro-4-methoxyphenyl)-DL-glycine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and its use in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Safety and Hazards

The compound “2-(2-Chloro-4-methoxyphenyl)-3-oxobutyronitrile” is recommended for use as laboratory chemicals, and uses advised against include food, drug, pesticide or biocidal product use . For safety data sheets, please refer to the appropriate resources .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine typically involves the reaction of 2-chloro-4-methoxyphenylacetonitrile with glycine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloro-4-methoxyphenyl)-DL-glycine can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine involves its interaction with specific molecular targets in biological systems. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Chloro-4-methoxyphenylacetonitrile
  • 2-Chloro-4-methoxyphenol
  • 2-Chloro-4-methoxybenzoic acid

Comparison: 2-(2-Chloro-4-methoxyphenyl)-DL-glycine is unique due to the presence of both chloro and methoxy groups on the phenyl ring, combined with a glycine moiety. This structural combination imparts distinct chemical and biological properties compared to its similar compounds. For instance, while 2-chloro-4-methoxyphenylacetonitrile is primarily used in organic synthesis, this compound has broader applications in biology and medicine due to its glycine component.

Properties

IUPAC Name

2-amino-2-(2-chloro-4-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-14-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHKGEAFGVTYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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